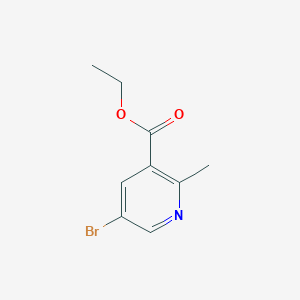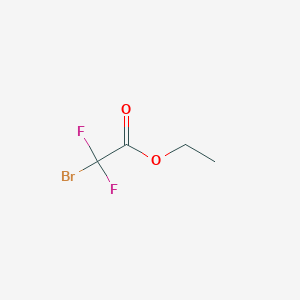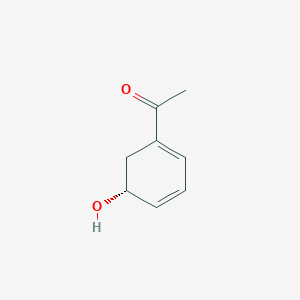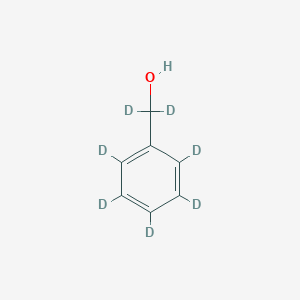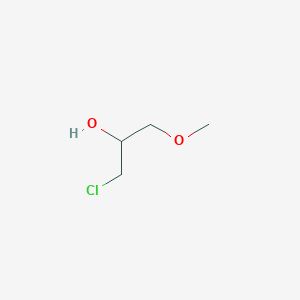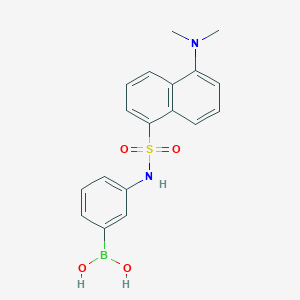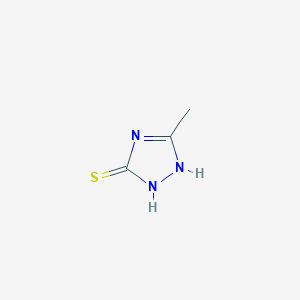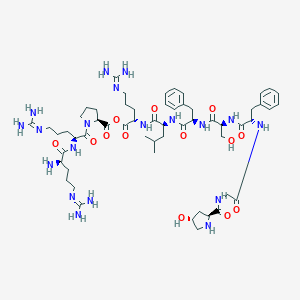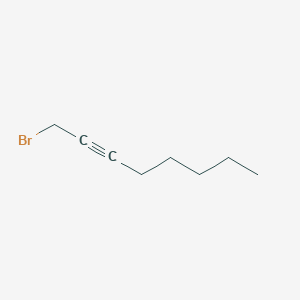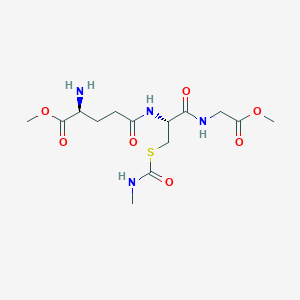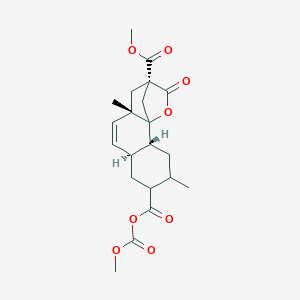
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms by bacteria. The compound has also been found to have antioxidant properties and to improve the function of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone in lab experiments is its potential to provide new insights into the development and progression of various diseases. However, its complex synthesis method and limited availability can be a limitation for researchers.
Direcciones Futuras
There are several future directions for research on 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of diseases. Additionally, more research is needed to explore the safety and toxicity of the compound in humans.
Conclusion:
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is a chemical compound that has shown potential therapeutic benefits in scientific research. Its complex synthesis method and limited availability can be a limitation for researchers. However, further research on its mechanism of action and potential use in combination with other compounds can provide new insights into the development and treatment of various diseases.
Métodos De Síntesis
The synthesis of 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone involves a multi-step process. The first step involves the synthesis of a precursor compound, which is then converted to the final product through a series of chemical reactions. The process involves the use of various reagents and solvents under controlled conditions.
Aplicaciones Científicas De Investigación
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone has been studied for its potential therapeutic benefits in various scientific fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
132412-55-6 |
|---|---|
Nombre del producto |
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone |
Fórmula molecular |
C21H26O8 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate |
InChI |
InChI=1S/C21H26O8/c1-11-7-14-12(8-13(11)15(22)28-18(25)27-4)5-6-19(2)9-20(16(23)26-3)10-21(14,19)29-17(20)24/h5-6,11-14H,7-10H2,1-4H3/t11?,12-,13?,14-,19-,20-,21?/m1/s1 |
Clave InChI |
QKWJDIKZBYYDSI-NEFVQTQASA-N |
SMILES isomérico |
CC1C[C@@H]2[C@@H](CC1C(=O)OC(=O)OC)C=C[C@]3(C24C[C@@](C3)(C(=O)O4)C(=O)OC)C |
SMILES |
CC1CC2C(CC1C(=O)OC(=O)OC)C=CC3(C24CC(C3)(C(=O)O4)C(=O)OC)C |
SMILES canónico |
CC1CC2C(CC1C(=O)OC(=O)OC)C=CC3(C24CC(C3)(C(=O)O4)C(=O)OC)C |
Sinónimos |
4,11,11-TMTC 4,11,11-tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



